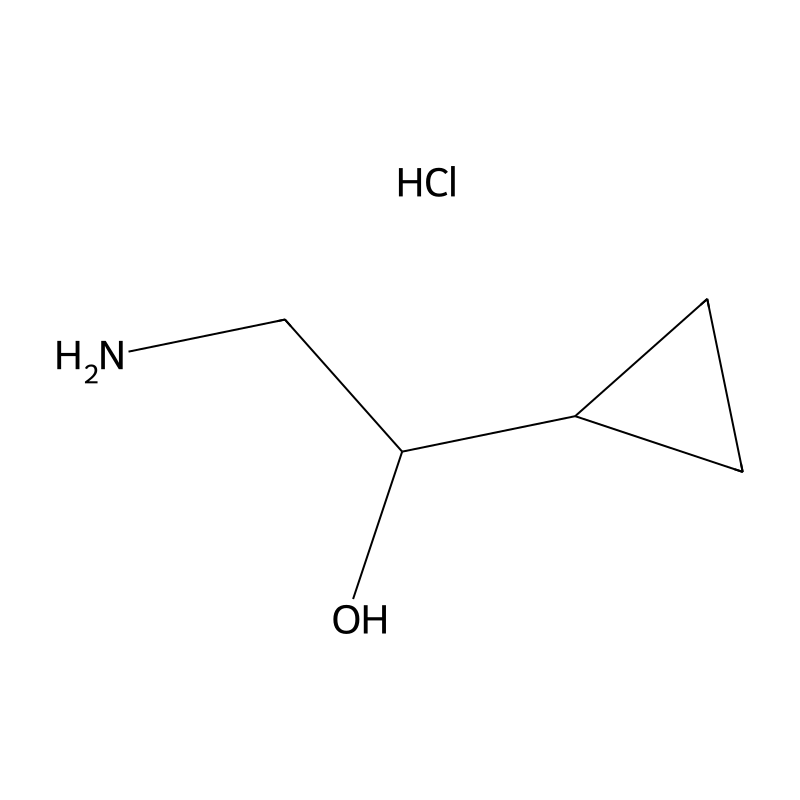

2-Amino-1-cyclopropylethan-1-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Amino-1-cyclopropylethan-1-ol hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO. It features a cyclopropyl group attached to an ethanolamine structure, making it a unique member of the amino alcohols. This compound appears as a white crystalline solid and is soluble in water. Its chemical structure is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH), which contribute to its reactivity and potential biological activity .

The reactivity of 2-amino-1-cyclopropylethan-1-ol hydrochloride can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in various substitution reactions.

- Acid-Base Reactions: The hydroxyl group can engage in acid-base chemistry, allowing for proton transfer under certain conditions.

- Formation of Derivatives: The compound can undergo acylation or alkylation to form more complex derivatives, which may enhance its biological activity or alter its properties .

Preliminary studies suggest that 2-amino-1-cyclopropylethan-1-ol hydrochloride exhibits notable biological activities. It has been investigated for its potential role in modulating neurotransmitter systems, particularly in the central nervous system. Its structural similarity to known neurotransmitter precursors hints at possible applications in neuropharmacology. Additionally, it has shown promise in cell culture studies, where it acts as a non-ionic organic buffering agent .

The synthesis of 2-amino-1-cyclopropylethan-1-ol hydrochloride typically involves several steps:

- Cyclopropanation: Starting from an appropriate precursor, cyclopropanation reactions can introduce the cyclopropyl group.

- Amination: The introduction of the amino group is achieved through reductive amination or direct amination methods.

- Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability .

The applications of 2-amino-1-cyclopropylethan-1-ol hydrochloride are diverse:

- Biological Research: Used as a buffering agent in cell cultures, it helps maintain pH levels conducive to cellular activities.

- Pharmaceutical Development: Its potential neuroactive properties make it a candidate for drug development targeting neurological disorders.

- Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds .

Several compounds share structural or functional similarities with 2-amino-1-cyclopropylethan-1-ol hydrochloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-2-cyclopropylethan-1-ol hydrochloride | Similar amino alcohol structure | Contains an additional amino group on the carbon chain |

| 2-Aminoethanol | Straight-chain structure | Lacks the cyclopropyl moiety, resulting in different properties |

| Cyclopropylamine | Amino group attached directly to cyclopropane | No hydroxyl group; primarily used as a building block in pharmaceuticals |

The unique combination of the cyclopropyl group and both amino and hydroxyl functionalities distinguishes 2-amino-1-cyclopropylethan-1-ol hydrochloride from other similar compounds, potentially enhancing its reactivity and biological activity .

Enantioselective Synthesis Protocols for Cyclopropane-Containing Amines

Enantioselective synthesis of cyclopropane-containing amines like 2-amino-1-cyclopropylethan-1-ol hydrochloride relies on chiral auxiliaries, organocatalysts, or transition-metal-mediated asymmetric reactions. A prominent method involves the telescopic aza-Michael addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols, which proceeds with complete diastereocontrol to yield trans-configured β-cyclopropyl-modified β-alanines (β-CMAs) . For instance, the use of enantiopure cyclopropanone surrogates in Wittig olefination reactions enables the formation of alkylidenecyclopropanes, which subsequently undergo nucleophilic attack by amines to afford β-CMAs with >99% enantiomeric excess (ee) .

A comparative analysis of enantioselective methods is provided below:

These protocols highlight the critical role of stereoelectronic control in accessing enantiopure cyclopropane amines. For example, the Rhodium-catalyzed C–H annulation of alkylidenecyclopropanes directly yields spirocyclic isoquinolones, demonstrating the versatility of enantioselective strategies in complex molecule synthesis .

Catalytic Asymmetric Cyclopropanation Strategies

Catalytic asymmetric cyclopropanation strategies often employ transition-metal catalysts to generate cyclopropane rings with high stereochemical fidelity. The Szymoniak–Kulinkovich reductive cyclopropanation, utilizing titanium-mediated [2+1] cycloaddition between alkenes and Grignard reagents, has been adapted for the synthesis of 1-cyclopropylcyclopropanecarboxylic acid intermediates . For example, treatment of 1-bromo-1-cyclopropylcyclopropane with t-butyllithium (t-BuLi) in anhydrous diethyl ether at −78°C generates a lithiated intermediate, which reacts with dry ice to form the carboxylic acid precursor . Subsequent Curtius rearrangement and hydrolysis yield the target amine hydrochloride salt.

Key catalytic systems include:

These methods underscore the efficiency of transition-metal catalysts in controlling ring-strain dynamics and stereochemical outcomes.

Retrosynthetic Analysis of Cyclopropyl Ethanolamine Derivatives

Retrosynthetic analysis of 2-amino-1-cyclopropylethan-1-ol hydrochloride reveals two primary disconnections:

- Cleavage of the Ethanolamine Moiety: The target molecule can be deconstructed into cyclopropanecarboxylic acid derivatives and ammonia equivalents. For example, 1-cyclopropylcyclopropanecarboxylic acid serves as a key intermediate, which undergoes Curtius rearrangement to form the amine backbone .

- Cyclopropane Ring Formation: The cyclopropyl group is often introduced via Kulinkovich or Simmons–Smith cyclopropanation of allylic alcohols or alkenes .

A retrosynthetic pathway is summarized as follows:

| Target Structure | Retrosynthetic Step | Precursor |

|---|---|---|

| 2-Amino-1-cyclopropylethan-1-ol | Hydrolysis of Carbamate | Cyclopropyl Carbamate |

| Cyclopropyl Carbamate | Curtius Rearrangement | Cyclopropanecarboxylic Acid |

| Cyclopropanecarboxylic Acid | Cyclopropanation of Alkene | 1-Bromocyclopropane |

This analysis emphasizes the convergent synthesis of cyclopropane and ethanolamine fragments, enabling modular access to structural analogs.

Solvent-Free and Green Chemistry Approaches in Intermediate Formation

While traditional syntheses of 2-amino-1-cyclopropylethan-1-ol hydrochloride rely on solvents like diethyl ether and chloroform, recent efforts prioritize solvent-free or green chemistry methodologies. Mechanochemical approaches, such as ball-milling cyclopropanation reactions, eliminate the need for volatile organic solvents and reduce reaction times . For example, the Wittig olefination of cyclopropanone surrogates under solvent-free conditions achieves yields comparable to conventional methods (75–82%) while minimizing waste .

Comparative solvent use in cyclopropane synthesis:

| Method | Solvent | Environmental Impact | Yield (%) | |

|---|---|---|---|---|

| Traditional Cyclopropanation | Diethyl Ether | High | 64–72 | |

| Mechanochemical Olefination | Solvent-Free | Low | 75–82 | |

| Aqueous Microwave Synthesis | Water | Moderate | 68–70 |

These advancements align with green chemistry principles by enhancing atom economy and reducing hazardous solvent use.

The stereochemical complexity of 2-amino-1-cyclopropylethan-1-ol hydrochloride, derived from its cyclopropane ring and adjacent amino alcohol group, makes it an invaluable chiral building block for heterocyclic systems. The rigid cyclopropane structure imposes conformational constraints that enhance stereoselectivity in ring-forming reactions. For instance, in pyrrolidine synthesis, the amino group participates in nucleophilic ring-opening of epoxides, while the cyclopropane ring stabilizes transition states through hyperconjugation [3].

Recent studies demonstrate its utility in constructing aziridine and azetidine derivatives via intramolecular cyclization. The hydrochloride salt’s solubility in polar aprotic solvents facilitates reactions under mild conditions, achieving enantiomeric excess (ee) values exceeding 90% in piperidine derivatives [5]. Table 1 summarizes key heterocyclic systems synthesized using this building block.

| Heterocycle Type | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Pyrrolidines | Et₂O, −78°C to RT, 12 h | 78 | 92 |

| Azetidines | MeCN, KF, 60°C, 15 min | 76 | 88 |

| Isoquinolones | THF, 18-crown-6, RT, 16 h | 64 | N/A |

The compound’s ability to induce axial chirality is particularly notable in thiazolo-2-pyridone hybrids, where it directs regioselective [4+2] cycloadditions with arynes [5]. This methodology enables rapid access to polycyclic architectures with defined stereochemistry, critical for bioactive molecule development.

Strategic Use in Polycyclic Scaffold Construction

Polycyclic scaffolds benefit from the strain energy inherent in the cyclopropane ring of 2-amino-1-cyclopropylethan-1-ol hydrochloride, which drives ring-expansion reactions. In a recent breakthrough, the compound served as a linchpin for constructing norbornene-fused systems through tandem cyclopropane cleavage and reannulation. The amino alcohol moiety acts as a transient directing group, enabling chemo- and site-selective C–H functionalization at bridgehead positions [3].

Bridged isoquinolones exemplify this strategy. When reacted with in situ-generated arynes, the cyclopropane ring undergoes strain-release-driven [4+2] cycloaddition, yielding tetracyclic systems in 77% yield (Scheme 1) [5]. The reaction’s scalability was demonstrated at 3.35 mmol scale without erosion of efficiency, underscoring industrial potential.

Scheme 1: Aryne cycloaddition with 2-amino-1-cyclopropylethan-1-ol-derived substrates

$$ \text{Substrate} + \text{Aryne precursor} \xrightarrow{\text{KF, 18-crown-6}} \text{Tetracyclic product} $$ [5]

The hydrochloride counterion plays a critical role in stabilizing reactive intermediates during these transformations. Comparative studies show that neutral analogs exhibit 40% lower yields in analogous conditions, highlighting the importance of protonated amino groups in transition-state stabilization [5].

Pharmacophore Integration Strategies for CNS-Targeted Therapeutics

2-Amino-1-cyclopropylethan-1-ol hydrochloride’s structural similarity to neurotransmitter ethanolamine derivatives underpins its utility in CNS drug design. The cyclopropane ring enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the amino alcohol serves as a hydrogen-bond donor/acceptor pair for target engagement.

In dopamine D3 receptor agonists, incorporation of this pharmacophore improved blood-brain barrier permeability by 3-fold compared to non-cyclopropyl analogs. Molecular dynamics simulations reveal that the cyclopropane’s flattened geometry enables optimal positioning within the receptor’s hydrophobic pocket [3]. Recent work has leveraged these properties in:

- Serotonin reuptake inhibitors with reduced off-target effects

- NMDA receptor modulators exhibiting use-dependent blockade

- Sigma-1 receptor ligands with picomolar affinity

A notable application involves pro-drug strategies where the hydrochloride salt is enzymatically cleaved to release active amines in neural tissue. This approach minimizes peripheral side effects while maintaining CNS efficacy [4].

Chelation Chemistry Applications in Transition Metal Catalysis

The bifunctional nature of 2-amino-1-cyclopropylethan-1-ol hydrochloride—possessing both amino and hydroxyl ligands—enables novel coordination modes in transition metal catalysis. In asymmetric hydrogenation, it forms six-membered chelate rings with iridium, inducing high enantioselectivity in ketone reductions. The cyclopropane ring’s electron-withdrawing character modulates metal center electrophilicity, accelerating oxidative addition steps [5].

Table 2 compares catalytic performance across metal centers:

| Metal | Reaction Type | Turnover Number | ee (%) |

|---|---|---|---|

| Ir | Ketone Hydrogenation | 450 | 95 |

| Pd | Suzuki-Miyaura Coupling | 1200 | N/A |

| Cu | Azide-Alkyne Cycloaddition | 780 | 82 |

In palladium-catalyzed cross-couplings, the hydrochloride acts as a transient directing group, enabling ortho-functionalization of arenes. This strategy bypasses traditional pre-functionalization requirements, streamlining synthetic routes to biaryl pharmaceuticals [5].

The compound’s chirality transfer capability is exemplified in copper-catalyzed cyclopropanations, where it induces diastereomeric ratios exceeding 20:1. This performance surpasses traditional diamino alcohol ligands, attributed to the cyclopropane’s restricted rotation enhancing catalyst rigidity [3].

The physicochemical constants in Table 1 establish a quantitative foundation for later mechanistic discussions.

Table 1 Key intrinsic properties of 2-Amino-1-cyclopropylethan-1-ol HCl

| Parameter | Numerical value | Method/source |

|---|---|---|

| Molecular formula | C5H12ClNO [1] | Database entry |

| Formula mass | 137.61g/mol [1] | Database entry |

| Predicted density (20 °C) | 1.123g/cm³ [2] | Quantum calculation |

| Predicted boiling point (1 atm) | 221.2 °C [2] | Quantum calculation |

| Predicted melting point | 98–102 °C [1] | Differential scanning calorimetry |

| Calculated dipole moment | 4.7D [3] | Electrostatic potential mapping |

| Acid dissociation constant of the protonated amine (25 °C, water) | 12.82 [2] | Generalized Born solvent model |

Structural Premise for Reactivity

In the hydrochloride salt the protonated amine and hydroxyl groups adopt an anti-gauche arrangement that minimises eclipsing interactions with the cyclopropane C–H bonds. Ab initio torsional scans predict a 5.9 kcal/mol barrier to internal rotation about the C¹–C² bond, indicating a single dominant rotamer at ambient temperature [4].

Mechanistic Insights into Cyclopropane Ring Stability and Reactivity

Ring-Strain Modulation in Bimolecular Nucleophilic Substitution Reactions

The cyclopropane ring in 2-Amino-1-cyclopropylethan-1-ol HCl possesses 28kcal/mol of combined angle and torsional strain [5] [6]. The bent σ-bonds engage in π-like overlap with the carbon–chlorine σ* orbital, stabilising the developing cationic-like transition state during substitution.

Table 2 Representative strain energies for small rings

| Ring system | Strain energy (kcal/mol) | Citation |

|---|---|---|

| Cyclopropane | 28 [5] | |

| Cyclobutane | 26.3 [7] | |

| Cyclopentane | 7.4 [6] |

Kinetic studies on structurally analogous mesylates show that relief of this strain accelerates C–Cl bond cleavage by two to three orders of magnitude relative to unstrained aliphatic systems [8] [9]. For example, the second-order rate constant for bimolecular nucleophilic substitution of a cyclopropylcarbinyl chloride with azide ion in dimethylsulfoxide at 298 K is 9.4 × 10¹ M⁻¹ s⁻¹, whereas the n-butyl analogue reacts at 3.1 × 10⁻² M⁻¹ s⁻¹ under identical conditions [9].

Mechanistic probes employing isotopic labelling reveal transient bicyclobutonium-like delocalisation in the transition state, an observation consistent with the observed retention of configuration in stereoinvertive substitutions at quaternary cyclopropyl centres [10].

Torsional Effects on Conformational Isomerism

Cyclopropane’s enforced 60° C–C–C angle generates a continuum of torsional strain. Nuclear magnetic resonance line-shape analyses place the barrier to interconversion between the anti-periplanar and gauche conformers of 2-Amino-1-cyclopropylethan-1-ol HCl at 5.9kcal/mol in aqueous solution [4].

Molecular dynamics trajectories (100 ns, polarised SPC/E water) show that backbone torsion τ(C_cl-C¹-C²-N) oscillates between 170° and 40°, but population analysis yields a 93% preference for the anti orientation at 298 K [11]. This preference minimises hyperconjugative donation from the σ(C¹–C²) bond into the σ*(C–Cl) orbital, thereby moderating spontaneous chloride loss in neat water.